6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide
Overview
Description
6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide is a compound belonging to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of 6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the tert-butylsulfanyl group, resulting in different chemical properties and applications.
6-(Butylsulfanyl)-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a butylsulfanyl group instead of a tert-butylsulfanyl group, leading to variations in reactivity and biological activity.
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S.BrH/c1-17(2,3)20-14-9-10-16-18-15(12-19(16)11-14)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKRAUERILTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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